1-Phenyl-2-(pyridin-4-yl)propan-1-one
Description
1-Phenyl-2-(pyridin-4-yl)propan-1-one is a ketone-containing organic compound featuring a phenyl group and a pyridin-4-yl substituent on adjacent carbon atoms of a three-carbon chain. Key characteristics inferred from similar compounds include:
- Molecular framework: A propan-1-one backbone with aromatic substituents, enabling diverse electronic and steric interactions.
- Functional groups: The ketone group at position 1 and aromatic rings (phenyl and pyridinyl) at positions 1 and 2, respectively.
- Potential applications: Structural similarities to bioactive molecules suggest possible roles in medicinal chemistry or materials science .
Properties
CAS No. |
6312-22-7 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H13NO/c1-11(12-7-9-15-10-8-12)14(16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
DAUAYLFSPVVLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights critical differences and similarities between 1-Phenyl-2-(pyridin-4-yl)propan-1-one and selected analogs:
Key Observations
Chain Length and Steric Effects: The ethanone analog (C₁₃H₁₁NO) has a shorter carbon chain, reducing steric hindrance compared to the propan-1-one derivative. This may enhance reactivity in coupling reactions .
Substituent Impact: Hydroxyl Groups: The addition of a hydroxyl group (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) improves aqueous solubility but introduces genotoxicity risks, as observed in chromosomal aberration assays . Fluorinated Groups: Trifluoromethyl or fluorine substituents (e.g., 4-FMC) enhance lipophilicity and electronegativity, favoring blood-brain barrier penetration and CNS activity .
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